

Confirming the Synthesis of 1,1-Dibromopentane: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: 1,1-Dibromopentane

Cat. No.: B15482941

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For researchers, scientists, and drug development professionals, the precise confirmation of synthesized compounds is paramount. This guide provides a comprehensive comparison of the spectroscopic data for **1,1-dibromopentane** against its precursor and a potential monobrominated byproduct, offering a clear pathway for synthesis verification.

The successful synthesis of **1,1-dibromopentane** from pentanal is critically confirmed through meticulous spectroscopic analysis. This guide outlines the expected ^1H NMR, ^{13}C NMR, and mass spectrometry data for the target compound, alongside the corresponding data for pentanal and 1-bromopentane, to facilitate unambiguous identification and purity assessment.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of **1,1-dibromopentane**, pentanal, and 1-bromopentane.

Compound	^1H NMR (CDCl_3)
1,1-Dibromopentane	δ 5.85 (t, 1H, $J = 7.0$ Hz), 2.20 (q, 2H, $J = 7.0$ Hz), 1.40 (sext, 2H, $J = 7.0$ Hz), 0.90 (t, 3H, $J = 7.0$ Hz)
Pentanal	δ 9.76 (t, 1H, $J = 1.9$ Hz), 2.42 (td, 2H, $J = 7.4$, 1.9 Hz), 1.63 (p, 2H, $J = 7.4$ Hz), 1.38 (sext, 2H, $J = 7.4$ Hz), 0.92 (t, 3H, $J = 7.4$ Hz)
1-Bromopentane	δ 3.41 (t, 2H, $J = 6.8$ Hz), 1.88 (p, 2H, $J = 7.1$ Hz), 1.42 (sext, 2H, $J = 7.4$ Hz), 1.34 (sext, 2H, $J = 7.4$ Hz), 0.91 (t, 3H, $J = 7.3$ Hz)

Table 1: Comparative ^1H NMR Data.

Compound	^{13}C NMR (CDCl_3)
1,1-Dibromopentane	δ 40.8, 37.2, 30.8, 21.9, 13.8
Pentanal	δ 202.5, 43.8, 26.5, 22.3, 13.7
1-Bromopentane	δ 33.5, 32.8, 30.6, 22.0, 13.8

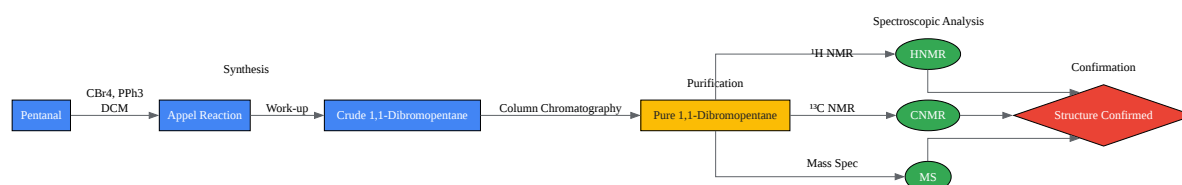
Table 2: Comparative ^{13}C NMR Data.

Compound	Mass Spectrometry (EI)
1,1-Dibromopentane	m/z (rel. int.): 228/230/232 ($[\text{M}]^+$, isotopic pattern for 2 Br), 149/151 ($[\text{M}-\text{Br}]^+$), 71, 43
Pentanal	m/z (rel. int.): 86 ($[\text{M}]^+$), 58, 44, 43, 29
1-Bromopentane	m/z (rel. int.): 149/151 ($[\text{M}]^+$, isotopic pattern for 1 Br), 71, 43

Table 3: Comparative Mass Spectrometry Data.

Experimental Workflow and Synthesis Confirmation

The synthesis of **1,1-dibromopentane** from pentanal can be achieved via the Appel reaction. The logical workflow for synthesis and confirmation is illustrated below.



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Synthesis and confirmation workflow for **1,1-dibromopentane**.

Experimental Protocols

Synthesis of **1,1-Dibromopentane** from Pentanal (Appel Reaction)

To a solution of triphenylphosphine (2.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere at 0 °C, carbon tetrabromide (1.1 equivalents) is added portion-wise. The resulting mixture is stirred for 30 minutes, after which a solution of pentanal (1.0 equivalent) in DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel using a hexane-based eluent to afford **1,1-dibromopentane**.

Spectroscopic Analysis

- ¹H NMR Spectroscopy: A sample of the purified product is dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.

- **^{13}C NMR Spectroscopy:** A sample of the purified product is dissolved in CDCl_3 . The ^{13}C NMR spectrum is recorded on a 100 MHz spectrometer with proton decoupling.
- **Mass Spectrometry:** The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via direct infusion or gas chromatography.

By comparing the acquired spectroscopic data with the reference data provided in this guide, researchers can confidently confirm the successful synthesis and purity of **1,1-dibromopentane**. The distinct downfield shift of the methine proton in the ^1H NMR spectrum, the characteristic chemical shifts in the ^{13}C NMR spectrum, and the isotopic pattern of the molecular ion in the mass spectrum serve as definitive markers for the desired product.

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